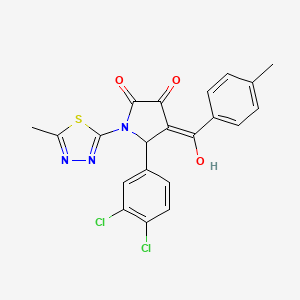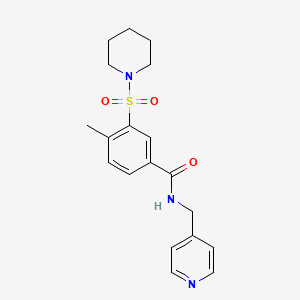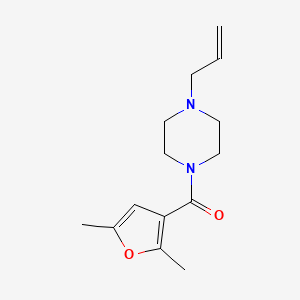![molecular formula C12H8Cl2N2O B5303835 1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole](/img/structure/B5303835.png)
1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole, also known as DCPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DCPA is a pyrazole-based herbicide that has been used in agriculture to control weeds. However, its unique chemical structure and properties have led to research on its potential applications in other fields, such as medicine and biochemistry.
作用机制
1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole inhibits MAGL by covalently binding to the active site of the enzyme. This binding prevents the enzyme from breaking down 2-AG, leading to an increase in 2-AG levels. This increase in 2-AG levels can have various effects on the body, including pain relief, anti-inflammatory effects, and changes in mood and behavior.
Biochemical and Physiological Effects
1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole has been shown to have various biochemical and physiological effects. In addition to its effects on the endocannabinoid system, 1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells. 1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole has also been studied for its potential use as an analgesic, as it has been shown to reduce pain in animal models.
实验室实验的优点和局限性
1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole has several advantages for use in lab experiments. Its selective inhibition of MAGL allows for the study of the endocannabinoid system without affecting other physiological processes. 1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole is also stable and can be easily synthesized. However, 1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole has limitations, including its potential toxicity and the need for further research on its long-term effects.
未来方向
There are several future directions for research on 1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole. One area of research is the development of 1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole derivatives that can selectively target other enzymes in the endocannabinoid system. Another area of research is the study of 1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole’s effects on other physiological processes, such as the immune system and the nervous system. Finally, further research is needed to determine the long-term effects of 1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole and its potential toxicity.
合成方法
1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole can be synthesized through a multistep process that involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate to form 3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester. This intermediate can then be reacted with acryloyl chloride to yield 1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole.
科学研究应用
1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole has been studied for its potential applications in scientific research. One area of research is its use as a tool for studying the function of the endocannabinoid system. 1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole has been shown to selectively inhibit the enzyme monoacylglycerol lipase (MAGL), which breaks down the endocannabinoid 2-arachidonoylglycerol (2-AG). This inhibition leads to an increase in 2-AG levels, which can be used to study the effects of the endocannabinoid system on various physiological processes.
属性
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-1-pyrazol-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O/c13-10-4-2-9(8-11(10)14)3-5-12(17)16-7-1-6-15-16/h1-8H/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVIIQRBBRGTRR-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-1-methyl-2(1H)-quinolinone](/img/structure/B5303752.png)
![3-{[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]amino}propan-1-ol](/img/structure/B5303753.png)

![7-(3-methoxyphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5303784.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303785.png)
![3-methyl-7-[(6-methyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303799.png)
![5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303804.png)
![3-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5303812.png)

![N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5303826.png)

![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5303844.png)
![3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5303855.png)
